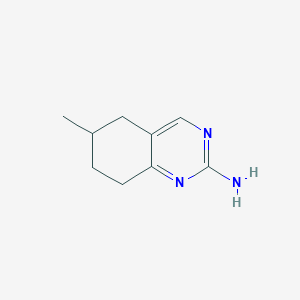![molecular formula C11H17N3 B2385019 [2-(1-Pipéridinyl)-3-pyridinyl]méthanamine CAS No. 953903-71-4](/img/structure/B2385019.png)
[2-(1-Pipéridinyl)-3-pyridinyl]méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-Piperidinyl)-3-pyridinyl]methanamine: is an organic compound with the molecular formula C11H17N3. It is a derivative of piperidine and pyridine, both of which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(1-Piperidinyl)-3-pyridinyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptor studies and enzyme inhibition assays .
Medicine: In medicine, derivatives of [2-(1-Piperidinyl)-3-pyridinyl]methanamine are explored for their therapeutic potential. They are investigated for their activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Piperidinyl)-3-pyridinyl]methanamine typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(1-Piperidinyl)-3-pyridinyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any present carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the piperidine or pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of [2-(1-Piperidinyl)-3-pyridinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
- [1-(2-Pyrimidinyl)-3-piperidinyl]methanamine
- [1-(3-Phenyl-2-pyrazinyl)-4-piperidinyl]methanamine
- [2-(1-Piperidinyl)-4-pyridinyl]methanamine
Comparison: Compared to its similar compounds, [2-(1-Piperidinyl)-3-pyridinyl]methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQYKLDAVDLNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)

![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2384943.png)
![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)
![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)
![3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide](/img/structure/B2384952.png)


![1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2384956.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384957.png)
